9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one biological activity
9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one biological activity
The following technical guide details the biological activity, structural utility, and experimental protocols for 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one .
Structural Biology, Pharmacological Potential, and Synthetic Utility
Executive Summary
9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (hereafter 9-MTC-1 ) is a tricyclic indole derivative functioning as a "gateway scaffold" in medicinal chemistry. Unlike its isomer (the 4-one derivative used in Ondansetron synthesis), 9-MTC-1 is primarily valorized for two distinct properties:
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Alkaloid Precursor: It serves as the requisite synthetic core for Ellipticine (anti-tumor) and Murraya alkaloids (antimicrobial/antiviral).
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Bio-Optical Probe: The molecule exhibits environment-sensitive fluorescence, making it a valuable fluorophore for probing hydrophobic pockets in proteins and lipid bilayers.
This guide distinguishes the specific biological relevance of the 1-one isomer, detailing its synthesis, pharmacological downstream effects, and handling protocols.
Chemical Profile & Structural Distinction
To ensure experimental integrity, researchers must distinguish between the two primary keto-tetrahydrocarbazole isomers. The 1-one isomer places the carbonyl adjacent to the nitrogen-bearing bridgehead carbon, altering its electronic conjugation compared to the 4-one .
| Feature | 1-one Isomer (Target) | 4-one Isomer (Reference) |
| IUPAC Name | 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one |
| Carbonyl Position | C1 (Adjacent to N-bridgehead C9a) | C4 (Adjacent to Benzene-bridgehead C4a) |
| Primary Utility | Ellipticine synthesis , Fluorophore | Ondansetron synthesis (5-HT3 Antagonist) |
| Electronic State | Cross-conjugated; distinct dipole moment | Linearly conjugated with benzene ring |
| CAS Registry | 1485-19-4 (Generic 1-one) | 27387-31-1 |
Structural Visualization
The following diagram illustrates the core scaffold and its critical functionalization points.
Caption: Functional map of the 9-MTC-1 scaffold highlighting reactive sites for medicinal chemistry.
Biological Activity & Mechanisms[3]
3.1. Indirect Pharmacological Activity (Precursor Role)
9-MTC-1 is biologically significant as the synthetic entry point for Pyridocarbazole Alkaloids .
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Ellipticine (Anti-Tumor): The 1-one scaffold undergoes Robinson annulation or specific condensation sequences to form the pyrido[4,3-b]carbazole skeleton of Ellipticine.
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Mechanism:[1] Ellipticine derivatives intercalate into DNA and inhibit Topoisomerase II, leading to cell cycle arrest in the G2/M phase.
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Murraya Alkaloids (Antimicrobial): Natural products derived from this core (e.g., Mahanimbine analogs) exhibit activity against S. aureus and K. pneumoniae. The lipophilic tetrahydrocarbazole moiety facilitates membrane permeation.
3.2. Direct Bio-Physical Activity (Fluorescence)
9-MTC-1 acts as a solvatochromic probe.
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Mechanism: The rigid tricyclic plane and the push-pull electronic system (N-donating, Carbonyl-accepting) create a dipole that is highly sensitive to the polarity of the surrounding microenvironment.
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Application: Used to map the polarity of binding sites in serum albumins (BSA/HSA) and to monitor micellization processes. In non-polar environments (protein pockets), quantum yield increases significantly compared to aqueous solution.
3.3. Toxicology & Safety Profile
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Acute Toxicity: Classified as Category 3 (Oral) . The planar structure suggests potential for non-specific DNA intercalation at high concentrations.
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Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (Category 3).
Experimental Protocols
4.1. Synthesis of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Note: Unlike the 4-one which is made via standard Fischer Indole with 1,3-cyclohexanedione, the 1-one often requires specific oxidation or cyclization strategies.[2][3][4]
Method A: Oxidation of N-Methyl-Tetrahydrocarbazole This protocol uses DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for selective benzylic oxidation.
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Starting Material: Dissolve 10 mmol of 9-methyl-1,2,3,4-tetrahydrocarbazole in THF:Water (9:1, 50 mL).
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Oxidation: Cool to 0°C. Add 2.2 equivalents of DDQ dropwise over 30 minutes.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).
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Workup: Filter off the precipitated hydroquinone. Concentrate the filtrate.
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Purification: Redissolve residue in DCM, wash with 5% NaHCO₃ and Brine. Dry over MgSO₄.[5]
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Isolation: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
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Yield Target: 60–75%.
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Validation: IR peak at ~1645 cm⁻¹ (conjugated ketone).
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4.2. Functionalization Workflow (Ellipticine Pathway)
The following workflow describes the conversion of 9-MTC-1 toward the pyridocarbazole active core.
Caption: Synthetic pathway converting 9-MTC-1 into the bioactive pyridocarbazole skeleton.
Quantitative Data Summary
| Parameter | Value / Description | Context |
| Melting Point | 106–108 °C | Solid state purity check |
| UV | ~245 nm, 305 nm | Characteristic indole/enone absorption |
| Fluorescence | Solvent dependent (Blue-Green shift) | |
| LogP | ~2.5 | Moderate lipophilicity; crosses BBB |
| Binding Affinity | Non-specific binding to HSA (Site I) |
References
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Synthesis & Isomerism: Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones. Journal of Organic Chemistry.
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Fluorescence Properties: The Journey of 1-Keto-1,2,3,4-Tetrahydrocarbazole Based Fluorophores. PubMed.
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Alkaloid Synthesis: Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. WJARR.[6]
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General Pharmacology: Synthesis and antimicrobial activity of 1-oxo-1,2,3,4-tetrahydrocarbazoles. ResearchGate.[7][8]
Sources
- 1. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 2. 6303-88-4|9-Methyl-2,3,4,9-tetrahydro-1H-carbazole|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 27387-31-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
